molecular formula C14H20N2O3 B14842304 4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide

4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14842304
M. Wt: 264.32 g/mol
InChI Key: VFVDVVDTIMJIQR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol This compound is known for its unique structural features, which include cyclopropoxy and isopropoxy groups attached to a nicotinamide core

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The process generally includes the following steps:

  • Formation of the nicotinamide core through a series of condensation reactions.
  • Introduction of the cyclopropoxy group using cyclopropyl boronic acid and a palladium catalyst.
  • Introduction of the isopropoxy group using isopropyl boronic acid and a palladium catalyst.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the cyclopropoxy or isopropoxy groups are replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-5-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)18-12-8-15-7-11(14(17)16(3)4)13(12)19-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

VFVDVVDTIMJIQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CN=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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